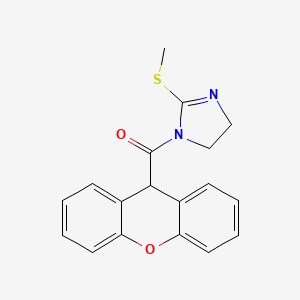
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(9H-xanthen-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name can also provide information about its structure .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would involve a detailed study of these reactions, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has led to the development of efficient approaches for the synthesis of various heterocyclic compounds, including the use of (2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(9H-xanthen-9-yl)methanone derivatives. For instance, a regioselective synthesis method has been developed for the production of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, highlighting the strategic use of these compounds as intermediates in creating other complex molecules. This process involves microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, demonstrating the potential for green chemistry applications (Moreno-Fuquen et al., 2019).
Biological Activity
The synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, incorporating the this compound framework, has shown promising biological activities. These compounds exhibit favorable herbicidal and insecticidal activities, suggesting their potential use in developing new agrochemicals. The biological activity of these compounds underscores the importance of this class of chemicals in pharmaceutical and agrochemical research (Wang et al., 2015).
Antioxidant and Enzyme Inhibition Properties
Another significant area of research is the exploration of antioxidant properties and enzyme inhibition by derivatives of this compound. Compounds synthesized from this chemical backbone have demonstrated potent xanthine oxidase (XO) inhibition and antioxidant properties, which are critical in developing treatments for diseases associated with oxidative stress and hyperuricemia (Ranganatha et al., 2014).
Antimicrobial and Anticancer Activities
Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown potential as both antimicrobial and anticancer agents, indicating their significance in developing new therapeutic options (Hafez et al., 2016).
Mécanisme D'action
Target of Action
CCG-28777, also known as (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway is involved in the regulation of various cellular functions and has emerged as a promising therapeutic target for pharmacological intervention in multiple diseases .
Mode of Action
CCG-28777 acts by inhibiting the Rho/MRTF/SRF pathway . It disrupts the SRF transcription, which in turn affects the downstream cellular processes . The direct molecular target of ccg-28777 is still unclear .
Biochemical Pathways
CCG-28777 affects the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It displays activity in several in vitro cancer cell functional assays . It acts at or downstream of MLK1 and upstream of SRF, blocking MLK1 nuclear localization .
Pharmacokinetics
It has been noted that the in vivo potency and pharmacokinetics of the lead compound were modest, making it unsuitable for long-term efficacy studies . Efforts have been made to improve both the metabolic stability and solubility of the compound, resulting in the identification of two analogs achieving over 10-fold increases in plasma exposures in mice .
Result of Action
CCG-28777 has been shown to have significant effects on cellular processes. It has been demonstrated to inhibit the development of bleomycin-induced dermal fibrosis in mice . In vitro, it has been shown to upregulate TAZ expression to increase osteogenesis and decrease adipogenesis of bone marrow mesenchymal stem cells (BMSCs) . It also attenuates bleomycin-induced pulmonary fibrosis and lung senescence in murine models, concomitantly ameliorating lung function impairment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23-18-19-10-11-20(18)17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUJEYXMYGLAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)
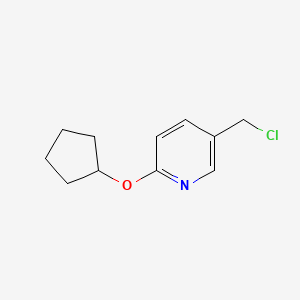

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2826645.png)
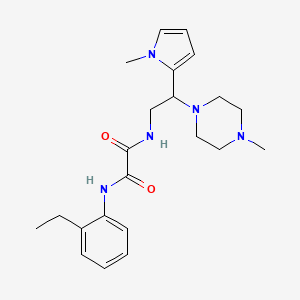
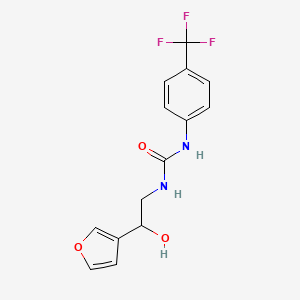

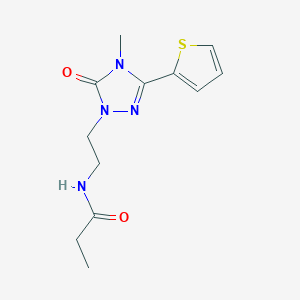
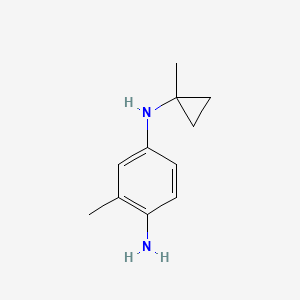
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2826656.png)
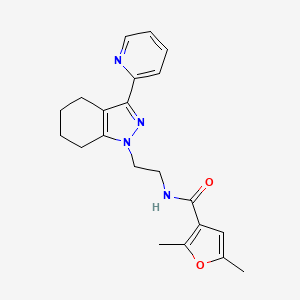
![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2826659.png)

